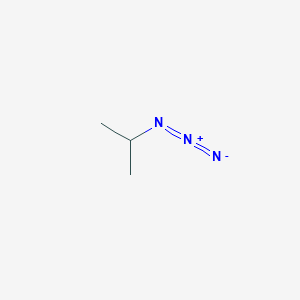

2-Azidopropane

Description

Significance of Organic Azides in Contemporary Synthetic Chemistry

Organic azides, compounds containing the azido (B1232118) functional group (-N₃), have become indispensable tools in modern synthetic chemistry since the first synthesis of phenyl azide (B81097) by Peter Griess in 1864. These high-energy molecules are noted for their diverse reactivity, which allows them to serve as versatile precursors in numerous chemical transformations. baseclick.eukit.edu The unique chemical properties of the azide group, particularly its ability to release a stable molecule of diatomic nitrogen, are harnessed in a wide array of important reactions. kit.eduwikipedia.org

The significance of organic azides stems from their participation in several key reactions that have broad applications across chemistry, biology, and materials science. kit.edu Among the most prominent of these are:

Azide-Alkyne Cycloadditions: Organic azides are fundamental components in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed version (CuAAC), which is a cornerstone of "click chemistry". baseclick.eunih.gov This reaction's reliability, high yield, and biocompatibility make it ideal for applications like drug discovery, bioconjugation, and materials science. baseclick.eumdpi.com

Staudinger Reaction and Ligation: The reaction of azides with phosphines, known as the Staudinger reaction, provides a mild and efficient method for their reduction to primary amines. wikipedia.orgwikipedia.org A modification of this, the Staudinger ligation, is a powerful bioorthogonal reaction used to label biomolecules. baseclick.eumdpi.com

Rearrangement Reactions: Azides are precursors in important rearrangement reactions, such as the Curtius rearrangement, which transforms them into isocyanates. kit.edu

Heterocycle Synthesis: The reactivity of the azide group is widely exploited in the synthesis of a vast range of nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals. kit.edumdpi.com

The azide group can also function as a protecting group for amines, valued for its stability under many reaction conditions. This versatility has established organic azides as crucial intermediates at the intersection of chemistry, medicine, and materials science. anilmishra.name

Overview of 2-Azidopropane's Role as a Versatile Synthetic Intermediate

This compound, the simplest secondary alkyl azide, serves as a valuable and versatile intermediate in a variety of advanced chemical syntheses. Its utility is derived from the predictable and efficient reactivity of the azide functional group attached to an isopropyl scaffold.

A common method for the preparation of this compound involves the nucleophilic substitution of 2-bromopropane (B125204) with sodium azide, a reaction that can be efficiently promoted by microwave irradiation in an aqueous medium. anilmishra.name

Table 1: Synthesis of this compound

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopropane | Sodium Azide | Microwave Irradiation, 30 min | 73% | anilmishra.name |

Once synthesized, this compound is employed in several key areas of modern synthesis:

Click Chemistry: this compound is a readily available building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For instance, it has been used in the synthesis of biotin-based tetra-functional bio-orthogonal linkers, reacting with an alkyne to form a triazole adduct in high yield. mdpi.comproquest.com This highlights its role as a "clickable" handle for constructing more complex molecular architectures.

Synthesis of Complex Ligands: The compound is a key precursor in the synthesis of specialized ligands for metal complexes, particularly in the development of novel anticancer agents. For example, this compound-1,3-diamine has been synthesized and used as a chelating ligand for platinum(II). nih.govresearchgate.net The azide group in these complexes, such as cis-[Pt(this compound-1,3-diamine)Cl₂] and cis-[Pt(this compound-1,3-diamine)(CBDCA)], remains available for subsequent "click" reactions, allowing for the attachment of fluorophores for tracking or targeting moieties. nih.govrcsi.comnih.govlenus.ie

Staudinger Reaction: Like other organic azides, this compound can undergo the Staudinger reaction. It can be reduced to the corresponding amine, isopropylamine (B41738), using phosphines. This reaction pathway makes this compound a synthetic equivalent of an isopropylamine synthon. wikipedia.orgrsc.org

The research findings demonstrate that this compound is not merely a simple organic azide but a strategic component in the toolbox of synthetic chemists, enabling the construction of complex molecules for medicinal chemistry and materials science through robust and efficient reaction pathways.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Key Reaction | Resulting Product/System | References |

|---|---|---|---|---|

| Bio-orthogonal Chemistry | Synthesis of a biotin-based linker | CuAAC | BPPA-triazole adduct | mdpi.comproquest.com |

| Medicinal Chemistry | Precursor for platinum(II) anticancer complexes | Ligand Synthesis / Chelation | cis-[Pt(this compound-1,3-diamine)Cl₂] | nih.govnih.govresearchgate.netlenus.ie |

| Medicinal Chemistry | Precursor for carboplatin-like complexes | Ligand Synthesis / Chelation | cis-[Pt(this compound-1,3-diamine)(CBDCA)] | nih.govrcsi.comnih.gov |

| Organic Synthesis | Amine Synthesis | Staudinger Reduction | 1-Phenyl-2-aminopropane (from 1-phenyl-2-azidopropane) | rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLTWYYNOLDSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496683 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-57-6 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 2 Azidopropane

Cycloaddition Reactions of 2-Azidopropane

Cycloaddition reactions, particularly the [3+2] cycloaddition between an azide (B81097) and an alkyne, represent the most prominent class of reactions for this compound and its derivatives. These reactions provide a highly efficient pathway for the synthesis of 1,2,3-triazole rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and exceptional regioselectivity. nih.govnih.govgoogle.com The reaction involves the coupling of a terminal alkyne with an azide, such as a this compound derivative, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net The mechanism, while complex, is understood to proceed through the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. orgsyn.org

While direct examples using this compound itself are foundational, more detailed research has focused on derivatives where the this compound functionality is part of a larger molecular scaffold. For instance, platinum complexes incorporating a this compound-1,3-diamine ligand have been synthesized to serve as platforms for bioconjugation via CuAAC. nih.govmasterorganicchemistry.com These reactions demonstrate the robustness of the azide group on the this compound-derived ligand, allowing for its efficient click-conjugation to alkyne-bearing molecules. tu-chemnitz.de

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| Azide Reactant | Alkyne Reactant | Product | Reference |

|---|---|---|---|

cis-[Pt(this compound-1,3-diamine)Cl2] |

Alkyne-modified triplex-forming oligonucleotides (TFOs) | Platinum-TFO hybrid | tu-chemnitz.de |

| BOC protected this compound-1,3-diamine | Polymeric alkyne (deprotected TMSPMA units) | Polymer-ligand conjugate | masterorganicchemistry.com |

| This compound | 3-(Trimethylsilyl)prop-2-yn-1-ol derivative (BPPA) | BPPA-triazole conjugate | acs.org |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a cycloalkyne, where ring strain provides the driving force for the [3+2] cycloaddition with an azide, eliminating the need for a metal catalyst. acs.org This bioorthogonal approach is highly effective for applications in biological systems. nih.gov

Research has shown the successful application of SPAAC with platinum complexes containing the this compound-1,3-diamine ligand. rsc.orgnih.gov These complexes react with strained cycloalkynes, such as bicyclo[6.1.0]non-4-yne (BCN), to form stable triazole-linked conjugates. nih.govrsc.org This strategy has been employed to attach fluorescent probes to platinum-based drug surrogates for cellular tracking and imaging. rsc.orgnih.gov The reaction of cis-[Pt(this compound-1,3-diamine)(cbdca)] with a BCN-functionalized near-infrared fluorophore represents a key example of this methodology. nih.govrsc.org

Table 2: Example of SPAAC with a this compound Derivative

| Azide Reactant | Alkyne Reactant | Product | Reference |

|---|---|---|---|

cis-[Pt(this compound-1,3-diamine)(cbdca)] |

Bicyclo[6.1.0]non-4-yne (BCN)-NIR Fluorophore | Platinum-Fluorophore Conjugate | nih.govrsc.orgnih.gov |

The regioselectivity of the [3+2] cycloaddition between azides and alkynes is a critical aspect of their utility. In the absence of a catalyst, the thermal Huisgen cycloaddition of an azide with a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers with little selectivity. researchgate.net

The introduction of a copper(I) catalyst, as in the CuAAC reaction, dramatically alters the outcome. For reactions involving terminal alkynes and azides like this compound, the CuAAC process is highly regioselective, producing the 1,4-disubstituted triazole as the sole or major product. researchgate.netqucosa.de This high degree of control is a primary reason for the widespread adoption of CuAAC in materials science and bioconjugation. nih.gov

In contrast, the regioselectivity of SPAAC is dependent on the structure of the cycloalkyne. While symmetrical cycloalkynes yield a single product, the use of asymmetrical cycloalkynes can lead to the formation of a mixture of regioisomers. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Involving this compound

Other Electrophilic and Nucleophilic Transformations

The α-azido alcohol corresponding to this compound is 2-azido-2-propanol. Detailed research findings on the specific transformations of 2-azido-2-propanol are not extensively documented in the available literature. General studies on α-azido alcohols, which are typically generated from aldehydes, show they can undergo reactions such as oxidation to form carbonyl azides, photolysis to generate nitrenes that rearrange to amides, and substitution of the hydroxyl group using reagents like phosphorus tribromide (PBr₃). tu-chemnitz.ded-nb.info However, due to the tertiary nature and different electronic environment of 2-azido-2-propanol, its reactivity may differ, and specific experimental data for this compound is lacking in the reviewed sources.

Metal-Mediated and Organometallic Reactions

The chemistry of this compound is significantly influenced by its incorporation into metal complexes. Organometallic compounds containing a this compound-derived moiety serve as important platforms for subsequent reactions, where the metal center can influence or mediate the transformation.

A prominent example is the development of platinum(II) complexes bearing a this compound-1,3-diamine ligand. nih.govtu-chemnitz.ded-nb.info These compounds, such as cis-[Pt(this compound-1,3-diamine)Cl2], are stable organometallic entities that act as templates for click chemistry. nih.govtu-chemnitz.de The azide group, positioned on the diamine ligand, retains its reactivity for metal-mediated cycloadditions like CuAAC. tu-chemnitz.de This allows for the conjugation of the platinum complex to biomolecules or polymers, a strategy used in the development of macromolecular platinum drugs. masterorganicchemistry.com

Furthermore, these platinum-azide complexes can participate in catalyst-free SPAAC reactions, highlighting the interplay between the organometallic framework and the reactive azide handle. rsc.orgnih.gov The reaction of these complexes is a metal-mediated process in the broader sense, as the entire organometallic species is the reactant. The fundamental reactions of organometallic chemistry, such as ligand substitution, are integral to the initial synthesis of these platinum-azide platforms.

Computational and Theoretical Studies on 2 Azidopropane Reaction Pathways

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone for studying the mechanisms of organic reactions, including those involving 2-azidopropane. DFT calculations allow for the exploration of various reaction pathways, such as thermal decomposition and cycloaddition reactions, by determining the energetics of reactants, products, and transition states.

A primary reaction pathway for alkyl azides is thermal decomposition. DFT studies can elucidate the competing mechanisms of this process, which typically involve either the cleavage of the C-N bond to form an alkyl radical and an azide (B81097) radical, or the cleavage of the N-N bond to release dinitrogen (N₂) and form a nitrene intermediate. The calculated activation energies for these different pathways help predict the most likely decomposition route under specific conditions.

Another significant class of reactions for this compound is the [3+2] cycloaddition with unsaturated compounds like alkynes, which is a key example of "click chemistry". DFT calculations are instrumental in understanding the mechanism and regioselectivity of these reactions. For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT can model the catalytic cycle, including the formation of copper acetylide intermediates and the subsequent steps leading to the triazole product. These studies often reveal that the reactions proceed through a concerted, though asynchronous, mechanism where the new bonds are formed in a single step but not to the same extent at the transition state.

Table 1: Representative DFT-Calculated Activation Energies for Azide Reactions

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| [3+2] Cycloaddition | 3-azidopropane-1,2-diol + Diacetylene derivative | B3LYP/6-31G(d) | 28.44 | Activation energy calculations correctly predict the regiochemistry of the reaction. |

| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD | DFT (unspecified) | 16.6 | The reaction begins with an irreversible [4+2] cycloaddition. |

| Dehydration | 2-propanol | DFT (various basis sets) | Not specified | The reaction is thermodynamically unfavorable at low temperatures. |

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations, providing a way to study the time evolution of a chemical system. Unlike static DFT calculations that focus on stationary points on the potential energy surface, AIMD allows for the exploration of the dynamic behavior of molecules, including vibrational motions, solvent effects, and the actual trajectory of a reaction as it unfolds over time.

For a reactive species like this compound, AIMD simulations can

Stereochemical Control in Reactions Involving 2 Azidopropane

Diastereoselective and Enantioselective Pathways

Stereoselective reactions are those that favor the formation of one stereoisomer over another. stereoelectronics.orgorganicchemistrytutor.com This selectivity can be further categorized into diastereoselectivity, where diastereomers are formed in unequal amounts, and enantioselectivity, where one enantiomer is preferentially formed. stereoelectronics.orgorganicchemistrytutor.com The generation of stereocenters in reactions of the achiral molecule 2-azidopropane necessitates the presence of a chiral influence, which can originate from the substrate, a reagent, a catalyst, or the solvent.

Diastereoselectivity often arises when a molecule already containing a stereocenter reacts with this compound. The existing chiral center can direct the approach of the azide (B81097), leading to the preferential formation of one diastereomer. For instance, in the nucleophilic addition of this compound to a chiral aldehyde, the pre-existing stereocenter in the aldehyde can sterically or electronically bias the two faces of the carbonyl group, resulting in a diastereomeric excess (d.e.) of one of the resulting azido-alcohols. While specific studies detailing this for this compound are not abundant, the general principles of substrate-controlled diastereoselectivity are well-established. stereoelectronics.org

Enantioselectivity , on the other hand, involves the conversion of a prochiral substrate into a chiral product with a preference for one enantiomer, resulting in an enantiomeric excess (e.e.). This is typically achieved through the use of chiral catalysts. slideshare.net For reactions involving this compound, a chiral Lewis acid or a transition metal complex with a chiral ligand could coordinate to either the azide or the reaction partner, creating a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. slideshare.net A hypothetical example would be the enantioselective ring-opening of a prochiral epoxide with this compound, catalyzed by a chiral chromium or cobalt salen complex, to yield an enantiomerically enriched azido-alcohol.

Chiral Induction and Transfer in Azide Transformations

Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a predominance of one stereoisomer. spjainsasaram.co.in In the context of this compound chemistry, this can occur through several mechanisms.

Internal Asymmetric Induction: This involves a chiral center that is covalently bonded to the reacting center. spjainsasaram.co.in For instance, if this compound were to react with a substrate containing a chiral auxiliary, the stereochemical information from the auxiliary would be transferred to the newly formed stereocenter. The auxiliary can be subsequently removed, yielding an enantiomerically enriched product.

External Asymmetric Induction: This is achieved using a chiral reagent, catalyst, or solvent that is not covalently bonded to the substrate. spjainsasaram.co.in As mentioned previously, chiral catalysts are a prime example. The catalyst and substrates form a transient diastereomeric complex in the transition state, which dictates the stereochemical outcome. slideshare.net

A key consideration in these transformations is the efficiency of chiral transfer , which describes how effectively the chirality of the inducing agent is translated into the product's stereochemistry. High chiral transfer results in high diastereomeric or enantiomeric excess. While specific documented examples for this compound are scarce, the principles remain fundamental to asymmetric synthesis. york.ac.uk

Stereochemical Outcomes of Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools in organic synthesis. wikipedia.org The azide group of this compound can participate as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form triazolines and triazoles, respectively. The stereochemistry of these reactions is a critical aspect.

According to the principles of pericyclic reactions, the stereochemical course of a cycloaddition is governed by the conservation of orbital symmetry. pressbooks.publibretexts.org Thermal [3+2] cycloadditions, such as the reaction of an azide with an alkene, are generally concerted, suprafacial-suprafacial additions. wikipedia.orgkharagpurcollege.ac.in This means that the stereochemistry of the alkene is retained in the resulting triazoline ring. For example, the reaction of this compound with a cis-alkene would yield a cis-substituted triazoline, while reaction with a trans-alkene would give a trans-substituted product.

The regioselectivity of these cycloadditions—the orientation of the dipole relative to the dipolarophile—is also a significant factor, but the focus here is on the stereochemical outcome. In cases where the dipolarophile is prochiral, the use of a chiral catalyst can induce enantioselectivity in the cycloaddition, leading to the formation of an enantiomerically enriched heterocyclic product.

Below is a table illustrating the expected stereochemical outcomes of the [3+2] cycloaddition of this compound with different substituted alkenes, based on the principle of concerted, suprafacial addition.

| Alkene Reactant | Alkene Stereochemistry | Expected Triazoline Product | Product Stereochemistry |

| (Z)-But-2-ene | cis | 1-isopropyl-4,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole | cis-dimethyl |

| (E)-But-2-ene | trans | 1-isopropyl-4,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole | trans-dimethyl |

| Norbornene | cis (fused) | 3-isopropyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-4-ene | exo-adduct (typically favored) |

Table 1: Predicted Stereochemical Outcomes in [3+2] Cycloadditions of this compound

It is important to note that while these principles provide a predictive framework, the actual stereochemical outcomes can be influenced by various factors, including steric hindrance, electronic effects, and the specific reaction conditions employed. Detailed experimental studies on the stereocontrolled reactions of this compound are necessary to fully elucidate its synthetic potential.

Advanced Research Applications of 2 Azidopropane Derived Compounds

Building Blocks for Complex Organic Architectures

The azide (B81097) functionality in 2-azidopropane derivatives makes them valuable building blocks for creating intricate organic structures. These derivatives are not typically used for the total synthesis of natural products in the classical sense but are instrumental in constructing novel, complex, and functional macromolecular architectures. cardiff.ac.uk For instance, 2-azido-1,3-propanediol and its oligoglycerol analogue, azido-triglycerol, are employed as key monomers in chemo-enzymatic polymerization processes. acs.orgtechconnect.org The use of azido-triglycerol is particularly advantageous as it furnishes a copolymer with both azide and secondary hydroxyl moieties, which can be functionalized independently to create elaborate multi-amphiphilic polymeric systems. acs.org

Similarly, the synthesis of platinum(II) complexes relies on the precursor this compound-1,3-diamine. nih.govresearchgate.net This diamine ligand, featuring a central azide group, is chelated to a platinum center to form a stable complex. This complex then serves as a versatile platform that can be "clicked" onto other molecules, such as alkyne-modified oligonucleotides, to build sophisticated DNA-targeting hybrids. nih.govlenus.ie This modular approach exemplifies how a simple this compound derivative is fundamental to assembling complex, targeted therapeutic and diagnostic agents. lenus.ie

Functional Materials Science

The application of this compound derivatives is prominent in materials science, where the azide group is leveraged to synthesize advanced polymers and to direct the formation of ordered nanostructures.

A significant application of this compound derivatives is in the synthesis of dendronized multiamphiphilic polymers. researchgate.net Researchers have developed biocatalytic methods for producing biodegradable diblock polymers using 2-azido-1,3-propanediol (also known as azido (B1232118) glycerol) and polyethylene (B3416737) glycol (PEG) diethylesters. techconnect.org The synthesis of the azido glycerol (B35011) monomer itself starts from glycerol and involves a four-step process. techconnect.org The subsequent polymerization is catalyzed by enzymes like Novozym-435 (Candida antarctica lipase) under solvent-free conditions, yielding linear copolymers with pendant azide groups. techconnect.orgresearchgate.netresearchgate.net

These base polymers can be further elaborated through "click chemistry." cardiff.ac.uk By reacting the azide groups with various alkyne-functionalized molecules, such as dendritic polyglycerols and hydrophobic alkyl chains, a new class of non-ionic dendronized multiamphiphilic polymers is generated. techconnect.orgresearchgate.net This method allows for precise control over the polymer's architecture, including the generation and loading of dendrons attached to the linear PEG-based backbone. techconnect.org The resulting polymers possess multiple hydrophilic (PEG, polyglycerol) and hydrophobic (alkyl chain) segments, giving them unique amphiphilic properties. acs.org

Table 1: Examples of Dendronized Polymers from this compound Derivatives

| Base Polymer Components | Functionalization Groups | Resulting Architecture | Key Feature | Reference(s) |

| 2-Azido-1,3-propanediol, PEG-600 diethylester | Polyglycerol dendrons (G1, G2), Octadecyl propargyl ether | Dendronized multiamphiphilic polymer | Forms micelles and vesicles; nanocarrier potential | techconnect.org, researchgate.net |

| Azido-triglycerol, PEG-diester | Azobenzene, Polyglycerol dendron | Multi-amphiphilic polymeric architecture | Dual-stimuli-responsive (light and lipase) | acs.org |

The unique amphiphilic character of polymers derived from this compound building blocks drives their spontaneous self-assembly into ordered nanostructures in aqueous environments. researchgate.netkinampark.com The fabrication of these nanostructures, which can have defined sizes and morphologies, is a significant area of research due to their potential in biomedical applications. researchgate.net Dendronized multiamphiphilic polymers, for instance, exhibit self-assembling behavior, forming aggregates such as micelles and vesicles. cardiff.ac.uktechconnect.org

The formation and characteristics of these nanostructures are studied using techniques like dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM). techconnect.orgresearchgate.net These analyses confirm that the polymers form well-defined, stable micellar structures at very low concentrations. acs.org The core-shell nature of these aggregates allows for the encapsulation of hydrophobic guest molecules, such as the model dye Nile red, within their hydrophobic core. acs.orgresearchgate.net This encapsulation capability highlights their potential use as nanocarriers for the delivery of poorly water-soluble drugs. researchgate.netrsc.org

Polymeric Materials and Dendronized Structures (e.g., dendronized multiamphiphilic polymers)

Chemical Biology and Bioconjugation Strategies

In chemical biology, the azide group of this compound derivatives provides a bioorthogonal handle for labeling and modifying complex biological molecules and for constructing targeted chemical probes.

Derivatives of this compound are used to create functionalized ligands for metal complexes, particularly platinum(II) complexes designed as chemical probes or potential therapeutics. lenus.ie A key example is the synthesis of cis-[Pt(this compound-1,3-diamine)Cl₂] and its analogues based on carboplatin (B1684641) and oxaliplatin (B1677828) motifs. nih.govresearchgate.netresearchgate.net The synthesis involves chelating the this compound-1,3-diamine ligand to a platinum center, creating a stable complex that retains the structural features of clinical platinum drugs but includes a reactive azide handle. nih.gov

This azide functionality allows the platinum complex to be conjugated to other molecules using click chemistry. lenus.ienih.gov For instance, these azide-bearing platinum complexes can be "clicked" onto alkyne-modified triplex-forming oligonucleotides (TFOs). nih.govsoton.ac.uk The resulting Pt-TFO hybrids are sophisticated chemical probes capable of recognizing specific DNA sequences and delivering the platinum payload to that site, inducing a targeted DNA crosslink. nih.gov This strategy aims to overcome the limitations of traditional platinum drugs, such as systemic toxicity, by directing the active agent to a specific genetic target. nih.govresearchgate.net The reaction of cis-[Pt(this compound-1,3-diamine)(CBDCA)] with fluorescent alkynes has also been used to create probes for tracking and imaging in cells. nih.gov

Table 2: Azide-Functionalized Platinum(II) Complexes for Bioconjugation

| Complex Name | Precursor Ligand | Leaving Groups | Reported Yield | Application | Reference(s) |

| Pt-N₃-Cis | This compound-1,3-diamine | Cl₂ | 27% | Click chemistry platform for DNA targeting | nih.gov, researchgate.net |

| Pt-N₃-Carbo | This compound-1,3-diamine | CBDCA | 36% | Click conjugation to TFOs and fluorophores | nih.gov, soton.ac.uk, nih.gov |

| Pt-N₃-Oxali | This compound-1,3-diamine | Oxalate | 72% | Click chemistry platform for DNA targeting | nih.gov, researchgate.net |

The 2'-azido group, a structural analogue of the functional group in this compound, is a powerful modification for nucleic acids, particularly in the context of RNA interference (RNAi). nih.gov The synthesis of RNA containing site-specific 2'-azido modifications (2'-N₃ RNA) has been developed to enhance the properties of small interfering RNA (siRNA). nih.govacs.org The 2'-azido group is advantageous because it is small, polar, and promotes the C3'-endo ribose conformation characteristic of A-form RNA helices, while also providing a handle for bioorthogonal reactions. nih.govnih.govnih.gov

Studies have shown that 2'-azido modifications are well-tolerated within siRNA duplexes, even in the guide strand and at the cleavage site, without abolishing gene-silencing activity. nih.govacs.org For example, siRNAs modified with 2'-azido-2'-deoxyuridine (B559683) and 2'-azido-2'-deoxyadenosine (B1229883) effectively silenced the BASP1 gene in chicken fibroblasts. nih.gov Furthermore, these 2'-azido groups can be used for the fluorescent labeling of siRNA via click reactions, allowing for tracking and imaging. nih.govacs.org A robust method for generating 2'-azido RNA involves a diazotransfer reaction on readily accessible 2'-amino RNA precursors, which simplifies the synthesis and is expected to facilitate broader biotechnological applications for siRNA technologies and metabolic labeling. rsc.orgrsc.org

Catalytic Systems and Methodologies

Role in Transition Metal-Catalyzed Processes

Compounds derived from this compound have emerged as significant components in various transition metal-catalyzed reactions. Their utility is most prominent in the realm of C-N bond formation, particularly in cycloadditions and amination reactions. The isopropyl azide moiety serves as a versatile precursor for the introduction of nitrogen-containing functionalities into organic molecules, a transformation often facilitated by transition metal catalysts.

One of the most well-documented applications of this compound derivatives is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In these reactions, an isopropyl azide derivative reacts with a terminal alkyne to selectively form a 1,4-disubstituted 1,2,3-triazole. This transformation is widely employed in medicinal chemistry and materials science for the synthesis of complex molecular architectures. For instance, (1S)-1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is synthesized through a CuAAC reaction between prop-2-yn-1-amine and isopropyl azide, catalyzed by copper(I) iodide. vulcanchem.com Similarly, the synthesis of 5-(3,4-diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole can be achieved via a copper-catalyzed cycloaddition with isopropyl azide to form the triazole core. vulcanchem.com The choice of catalyst and ligands can be crucial; for example, a CuCl/2-PyCH2N=P(t)Bu3 system has been developed for the efficient synthesis of 1-(pyridin-2-yl)-1,2,3-triazole derivatives.

Beyond copper, other transition metals like ruthenium have been explored for azide-alkyne cycloadditions, although they may exhibit different regioselectivity. researchgate.net Theoretical studies have investigated the decomposition of isopropyl azide in the presence of transition metals, suggesting a stepwise mechanism involving the formation of an isopropyl nitrene intermediate. researchgate.net

In addition to cycloadditions, derivatives of this compound are utilized in platinum-based catalytic systems, particularly for applications in medicinal chemistry. For example, cis-[Pt(this compound-1,3-diamine)(CBDCA)] has been used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to create platinum-fluorophore conjugates for cellular imaging. researchgate.net This highlights the role of the this compound moiety as a handle for bioorthogonal chemistry.

The chemo-enzymatic synthesis of this compound derivatives has also been developed to create versatile building blocks for further catalytic applications. mdpi.comresearchgate.net For instance, 2-azido-1,3-propanediol, synthesized from glycerol, can be incorporated into polymers which can then be functionalized using transition metal-catalyzed reactions. researchgate.net

The following table summarizes key research findings on the application of this compound-derived compounds in transition metal-catalyzed processes:

| This compound-Derived Compound | Transition Metal Catalyst | Reaction Type | Key Findings |

| Isopropyl azide | Copper(I) iodide | Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of (1S)-1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine. Optimal catalyst loading of 5 mol% CuI resulted in a 78% yield. vulcanchem.com |

| Isopropyl azide | Copper(I) sulfate/Sodium ascorbate | Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of 5-(3,4-diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole. vulcanchem.com |

| (this compound-1,3-diyl)dibenzene | Not specified | C–H and C–C bond functionalization | Serves as a substrate for studying unreactive bond cleavage, often requiring transition metal catalysts. nii.ac.jp |

| cis-[Pt(this compound-1,3-diamine)(CBDCA)] | None (Strain-promoted) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction with a bicyclononyne-fluorophore to create a Pt-fluorophore conjugate for biological tracking. researchgate.net |

| This compound-1,3-diol | Novozym 435 (for synthesis of precursor) | Polymerization, further functionalization | Chemo-enzymatic synthesis of the diol, which is a building block for polymers that can be modified via transition metal catalysis. researchgate.net |

Current Challenges and Future Perspectives in 2 Azidopropane Research

Development of Novel Synthetic Methodologies

The traditional synthesis of alkyl azides often involves nucleophilic substitution reactions. However, modern research focuses on developing more efficient, environmentally friendly, and versatile methods. A significant advancement has been the use of microwave irradiation, which has proven to be an environmentally benign and highly efficient synthetic methodology. anilmishra.name This technique allows for the rapid synthesis of 2-azidopropane from 2-bromopropane (B125204) and sodium azide (B81097) in a shorter time compared to conventional heating methods. anilmishra.name

Another promising frontier is the use of chemo-enzymatic strategies. For instance, researchers have successfully used enzymes like Candida antarctica lipase (B570770) B (Novozym 435) as biocatalysts. researchgate.net This approach has been employed to create complex derivatives, such as converting glycerol (B35011) into 2-azido-1,3-propanediol (azido-glycerol) in good yields. researchgate.net This method involves selective acetylation of glycerol's primary hydroxyl groups, followed by conversion of the secondary hydroxyl group into an azide. researchgate.net Such chemo-enzymatic routes are valuable for producing functionalized molecules for biomedical applications. researchgate.netresearchgate.net

These novel methodologies offer significant advantages over traditional approaches, including milder reaction conditions, higher yields, and the ability to synthesize complex, functionalized molecules.

| Method | Reactants | Key Conditions | Yield | Reference |

| Microwave-Assisted Synthesis | 2-bromopropane, Sodium azide | Microwave irradiation (30 mins) | 73% | anilmishra.name |

| Chemo-enzymatic Synthesis | Glycerol, Vinyl acetate, etc. | Candida antarctica lipase (Novozym-435) | Good | researchgate.net |

| Acid-Catalyzed Azidation | 2-(2,6-difluorophenyl)propan-2-ol, Hydrazoic acid | Trifluoroacetic acid, Room temp (24 hrs) | - | prepchem.com |

Exploration of Undiscovered Reactivity Pathways

The azide functional group is known for its unique reactivity, and researchers continue to explore new pathways for this compound and its derivatives. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govlenus.ie This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring with high selectivity and yield. lenus.iemaynoothuniversity.ie Derivatives like di-tert-butyl (this compound-1,3-diyl)dicarbamate and cis-[Pt(this compound-1,3-diamine)Cl2] are extensively used as platforms in CuAAC reactions to link with alkyne-containing molecules, creating complex conjugates for biomedical applications. lenus.iemaynoothuniversity.iersc.org

Beyond the well-established CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is crucial for biological systems where copper's toxicity is a concern. nih.gov In SPAAC, a strained alkyne, such as bicyclo[6.1.0]non-4-yne, reacts with an azide without the need for a metal catalyst. lenus.ienih.gov This has been successfully used to create trackable platinum-based drug conjugates. nih.gov

Other reactivity pathways of the azide group, such as those seen in related α-azido alcohols, include oxidation to form carbonyl azides and photolysis to generate nitrenes, which can undergo further rearrangements. d-nb.info While not yet fully explored for this compound itself, these reactions suggest potential for discovering new transformations and synthetic applications.

Advancements in Mechanistic Understanding and Predictive Modeling

A deeper understanding of the fundamental properties and reaction mechanisms of this compound is crucial for designing new applications. Computational chemistry has become an indispensable tool in this regard, providing insights that complement experimental findings. openaccessjournals.com Quantum mechanics-based methods, such as Density Functional Theory (DFT) and high-accuracy methods like G2, have been used to calculate key thermochemical properties. openaccessjournals.comdtic.mil For example, the gas-phase enthalpy of formation (ΔHf°g(298)) for this compound has been estimated through various computational models, providing critical data for understanding its stability and energetics. dtic.mil

Computed Enthalpy of Formation for this compound

| Method | ΔHf°g(298) (kcal/mol) | Reference |

|---|---|---|

| RPH AEa | 49.4 | dtic.mil |

| G2-ae | 58.5 | dtic.mil |

| G2-ir | 56.0 | dtic.mil |

Furthermore, the synergy between differential equations and machine learning is creating new avenues for predictive modeling of chemical processes. orientjchem.org Machine learning algorithms can be trained on datasets generated from simulations or experiments to predict reaction outcomes, such as yields, with high accuracy. orientjchem.orgnih.gov This approach can capture non-linear relationships between reaction parameters and outcomes, often outperforming traditional linear regression models. koreascience.kr For azole carboxylation, a machine learning approach has been used to predict reaction yields and provide insights for molecular design through visualization of how molecular substructures influence outcomes. nih.gov Such predictive models are vital for optimizing reaction conditions and accelerating the discovery of new materials and reaction pathways involving this compound. orientjchem.organl.gov

Expansion of Applications in Emerging Fields

The versatile reactivity of this compound derivatives makes them valuable building blocks in several emerging scientific fields. enaminestore.com In medicinal chemistry, a significant application is the development of targeted anticancer agents. researchgate.net By incorporating a this compound-based diamine ligand into platinum complexes, researchers have created novel macromolecular platinum drugs. maynoothuniversity.iersc.org These conjugates can be further modified, for example, by attaching estrogen-based ligands via click chemistry to target estrogen receptor-positive (ER+) cancer cells. lenus.iemaynoothuniversity.ie This strategy has led to platinum complexes with superior activity compared to cisplatin (B142131) in certain cancer cell lines. maynoothuniversity.ie

In the field of drug delivery and bio-imaging, this compound derivatives are used to construct advanced materials. The azide group serves as a handle for "clicking" on other functional units. For instance, a carboplatin-like complex featuring a this compound-1,3-diamine ligand was conjugated to a near-infrared (NIR) fluorophore using SPAAC. nih.gov The resulting non-toxic conjugate could be tracked within the cytoplasm of cancer cells, demonstrating a powerful strategy for real-time imaging of drug surrogates. lenus.ienih.gov Additionally, polymers and amphiphiles synthesized from this compound precursors are being explored as nanocarriers for drug delivery. researchgate.netresearchgate.net For example, dual-stimuli-responsive polymeric architectures have been designed using 3,3'-((this compound-1,3-diyl)bis(oxy))bis(N-(prop-2-yn-1-yl)propan-1-amine), showing potential for controlled release systems. acs.org These applications highlight the immense potential of this compound as a key component in the design of next-generation therapeutics and advanced materials.

Q & A

Q. What are the critical considerations for synthesizing 2-azidopropane with high purity, and how can competing side reactions be minimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution (e.g., NaN₃ with 2-chloropropane). Key factors include:

- Reaction temperature control (e.g., <40°C to avoid explosive azide decomposition) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Confirm purity via ¹H NMR (δ 1.4 ppm for CH₃ groups) and FT-IR (2100 cm⁻¹ for azide stretch) .

- Side reactions : Competing elimination (e.g., propene formation) can be suppressed by avoiding strong bases or elevated temperatures .

Q. How do researchers validate the stability of this compound under varying storage conditions, and what analytical methods are most reliable?

Methodological Answer: Stability studies require:

- Controlled environments : Test thermal stability via DSC/TGA (exothermic decomposition >100°C) and photostability under UV-Vis light .

- Degradation monitoring : Use HPLC-MS to detect breakdown products (e.g., propylamine via Staudinger reaction) .

- Moisture sensitivity : Karl Fischer titration quantifies water content; anhydrous storage (molecular sieves) is critical .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- NMR : ¹³C NMR resolves ambiguity in azide positioning (δ 55–60 ppm for C-N₃) .

- GC-MS : Quantifies volatile impurities but requires low injection temperatures to prevent in-source decomposition .

- Contradiction resolution : Discrepancies between IR and NMR data (e.g., unexpected peaks) necessitate cross-validation with alternative methods (e.g., X-ray crystallography if crystalline derivatives are available) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in click chemistry applications, and what are the limitations of these models?

Methodological Answer:

- DFT modeling : Calculate transition states for Huisgen cycloaddition with alkynes. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity but may underestimate solvent effects .

- Limitations : Models often fail to account for steric hindrance in bulky substrates. Experimental validation via kinetic studies (e.g., stopped-flow UV-Vis) is critical .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound under acidic vs. basic conditions?

Methodological Answer:

- Controlled pH studies : Use buffered solutions (pH 2–12) to isolate decomposition products.

- Isotopic labeling : ¹⁵N-labeled this compound clarifies nitrogen migration pathways in decomposition .

Q. How do researchers design kinetic experiments to differentiate between radical vs. ionic mechanisms in this compound reactions?

Methodological Answer:

- Radical inhibitors : Add TEMPO to suppress chain mechanisms; monitor reaction rate changes via UV-Vis kinetics .

- Ionic probes : Use deuterated solvents (e.g., D₂O) to detect proton transfer intermediates (²H NMR) .

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish concerted vs. stepwise pathways .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔfH°) of this compound across literature sources?

Methodological Answer:

- Meta-analysis : Compare calorimetry data from primary sources, noting instrumentation differences (e.g., bomb vs. solution calorimetry) .

- Error sources : Impurity levels >5% skew results; ensure purity via orthogonal methods (e.g., elemental analysis) .

- Reproducibility : Publish raw datasets (e.g., DSC thermograms) in supplementary materials for cross-lab validation .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for biological assays?

Methodological Answer:

- Standardized SOPs : Document reaction scales, quenching methods, and workup steps in detail .

- Batch testing : Validate multiple synthetic batches via LC-MS to ensure consistency in azide content .

- Negative controls : Include azide-free analogs to confirm biological activity is azide-specific .

Safety and Ecological Considerations

Q. What safety protocols are critical when handling this compound in high-energy reactions?

Methodological Answer:

- Explosivity risk : Conduct small-scale (<1 g) reactions in fume hoods with blast shields. Avoid grinding or heating solid azides .

- Emergency protocols : Neutralize spills with NaNO₂/urea solutions to degrade azides .

Q. How can researchers assess the ecological impact of this compound despite limited ecotoxicity data?

Methodological Answer:

- Read-across models : Use toxicity data from structurally similar azides (e.g., methyl azide) to estimate LC₅₀ for aquatic organisms .

- Degradation studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) to track persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.